molecular formula C10H18O3S2Si B577620 2-(3-Trimethoxysilylpropylthio)thiophene CAS No. 1364140-50-0

2-(3-Trimethoxysilylpropylthio)thiophene

Cat. No.: B577620
CAS No.: 1364140-50-0
M. Wt: 278.456
InChI Key: IEALAANSRUPKOC-UHFFFAOYSA-N
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Description

2-(3-Trimethoxysilylpropylthio)thiophene is an organosilicon compound that features a thienyl group attached to a propyl chain, which is further bonded to a trimethoxysilyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trimethoxysilylpropylthio)thiophene typically involves the reaction of 2-thienyl mercaptan with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trimethoxysilylpropylthio)thiophene undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Siloxane polymers and networks.

Scientific Research Applications

2-(3-Trimethoxysilylpropylthio)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a precursor for functionalized silanes.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 2-(3-Trimethoxysilylpropylthio)thiophene involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties. The thienyl group can also participate in π-π interactions and other non-covalent interactions, enhancing the compound’s functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a thienyl group.

    3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a thienyl group.

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Features an ethylenediamine group instead of a thienyl group.

Uniqueness

2-(3-Trimethoxysilylpropylthio)thiophene is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced reactivity.

Properties

IUPAC Name

trimethoxy(3-thiophen-2-ylsulfanylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3S2Si/c1-11-16(12-2,13-3)9-5-8-15-10-6-4-7-14-10/h4,6-7H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEALAANSRUPKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCSC1=CC=CS1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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